molecular formula C9H5Cl2NO4S B8636548 2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonyl isocyanate CAS No. 89412-55-5

2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonyl isocyanate

Cat. No. B8636548
M. Wt: 294.11 g/mol
InChI Key: IQMPPOHFBMEBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CNC(=O)NS(=O)(=O)c1ccccc1OC(Cl)=CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:1][C:2](=[CH:3][Cl:4])[O:5][c:6]1[c:7]([S:12](=[O:13])(=[O:14])[NH:15][C:16](=[O:17])[NH:18][CH3:19])[cH:8][cH:9][cH:10][cH:11]1.[Cl:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[Cl:1][C:2](=[CH:3][Cl:4])[O:5][c:6]1[c:7]([S:12](=[O:13])(=[O:14])[N:15]=[C:16]=[O:17])[cH:8][cH:9][cH:10][cH:11]1

Inputs

Step One
Name
CNC(=O)NS(=O)(=O)c1ccccc1OC(Cl)=CCl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CNC(=O)NS(=O)(=O)c1ccccc1OC(Cl)=CCl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Clc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
O=C=NS(=O)(=O)c1ccccc1OC(Cl)=CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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